2-(3,4-Difluorobenzoyl)-5-methylpyridine

Description

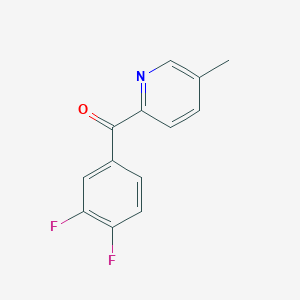

Structure

2D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)9-3-4-10(14)11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEMIRCIONQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Using 3,4-Difluorobenzoyl Chloride

One common approach involves Friedel-Crafts acylation of 5-methylpyridine with 3,4-difluorobenzoyl chloride under Lewis acid catalysis.

- Reagents and Conditions : 5-methylpyridine, 3,4-difluorobenzoyl chloride, aluminum chloride (AlCl3) or ferric chloride (FeCl3) as catalyst, inert solvent such as dichloromethane or nitrobenzene.

- Procedure : The acyl chloride is slowly added to a cooled solution of 5-methylpyridine and catalyst. The reaction is maintained at low temperature (0–5 °C) initially, then allowed to warm to room temperature for completion.

- Workup : Quenching with ice-water, extraction, and purification by recrystallization or chromatography.

This method provides moderate to high yields but requires careful control to avoid polyacylation or overreaction.

Transition Metal-Catalyzed Cross-Coupling

Modern synthetic routes utilize palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings to assemble the target molecule from halogenated pyridine and boronate or organozinc derivatives of difluorobenzoyl fragments.

- Reagents and Conditions : 5-bromo- or 5-iodo-methylpyridine, 3,4-difluorobenzoyl boronic acid or zinc reagents, Pd(PPh3)4 or PdCl2(dppf) catalysts, base (e.g., K2CO3), solvents like toluene or DMF.

- Procedure : The halogenated pyridine and boronic acid derivative are combined with the catalyst and base under inert atmosphere, heated to 80–110 °C.

- Advantages : High regioselectivity, mild conditions, and good functional group tolerance.

- Limitations : Requires preparation of boronic acid or organozinc precursors.

Direct C-H Activation and Acylation

Recent advances include direct C-H activation strategies where the pyridine ring undergoes direct acylation at the 5-position without pre-functionalization.

- Catalysts : Rhodium or ruthenium complexes with suitable ligands.

- Acylating Agents : 3,4-difluorobenzoic acid derivatives activated in situ.

- Conditions : Elevated temperatures (100–140 °C), often with additives like silver salts.

- Benefits : Atom economy and fewer synthetic steps.

- Challenges : Catalyst cost and reaction optimization.

Detailed Research Findings and Data

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 5-methylpyridine, 3,4-difluorobenzoyl chloride | AlCl3, DCM, 0–25 °C | 65–80 | Requires strict temperature control |

| Suzuki Cross-Coupling | 5-bromo-5-methylpyridine, 3,4-difluorobenzoyl boronic acid | Pd(PPh3)4, K2CO3, toluene, 90 °C | 75–90 | High selectivity, scalable |

| Direct C-H Activation Acylation | 5-methylpyridine, 3,4-difluorobenzoic acid | Rh catalyst, Ag salt, 120 °C | 60–70 | Green chemistry, fewer steps |

Notes on Synthetic Challenges and Optimization

- Fluorine Substitution : The presence of fluorine atoms influences the electronic properties, often requiring adjustment of catalyst and conditions to achieve optimal reactivity.

- Regioselectivity : Position 5 on the pyridine ring is less reactive; thus, directing groups or catalysts are used to enhance selectivity.

- Purification : The difluorobenzoyl group can cause strong intermolecular interactions; chromatographic methods need careful solvent system optimization.

- Catalyst Recycling : For industrial applications, catalyst recovery and reuse are important for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Substituted benzoylpyridines with various functional groups replacing the fluorine atoms.

Oxidation: 2-(3,4-Difluorobenzoyl)-5-carboxypyridine.

Reduction: 2-(3,4-Difluorophenyl)-5-methylpyridin-1-ol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a difluorobenzoyl group attached to a 5-methylpyridine moiety. The presence of fluorine atoms enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₉F₂N O

- CAS Number : 1187166-85-3

Chemistry

2-(3,4-Difluorobenzoyl)-5-methylpyridine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific enzymes or receptors makes it a candidate for studying biological pathways and mechanisms.

Medicine

The compound shows promise in pharmacological research due to its potential anti-inflammatory and anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains.

Industry

In industrial applications, this compound is explored for its use in developing new materials with specific electronic or optical properties. Its unique characteristics can enhance the performance of specialty chemicals.

Comparative Data Table

| Property | Observation |

|---|---|

| Antimicrobial Activity | Active against various bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and protein binding |

| Dosage Response | Varies; low doses beneficial, high doses toxic |

Recent studies have highlighted several significant biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against multiple bacterial strains.

- Anticancer Properties : Evidence suggests that derivatives may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition at certain concentrations, indicating potential for new antimicrobial therapies.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis compared to controls.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorobenzoyl)-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or van der Waals interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in fluorine substitution patterns or functional groups. Key comparisons include:

Physicochemical and Functional Differences

- Fluorine Substitution Effects: The 3,4-difluorobenzoyl group in the target compound creates a distinct electronic environment compared to the 3,5-difluorobenzoyl isomer (CAS: 10-F202889) . The discontinued sulfonamido-benzoic acid derivative (CAS: 10-F388361) introduces a sulfonamide linker and carboxylic acid, increasing polarity and hydrogen-bonding capacity compared to the benzoyl-pyridine core .

- Functional Group Impact: The 2-butanol derivative (CAS: 329908-54-5) replaces the pyridine-benzoyl system with an aliphatic alcohol, drastically altering hydrophobicity (logP) and bioavailability .

Research and Application Insights

- Medicinal Chemistry : Fluorinated pyridines are often explored as kinase inhibitors or enzyme modulators. The 3,4-difluorobenzoyl group’s electron-deficient aromatic system may enhance interactions with hydrophobic enzyme pockets, but its discontinued status suggests challenges in synthesis or stability .

Critical Notes and Limitations

Data Gaps : Detailed physicochemical data (e.g., melting points, solubility) for the discontinued compounds are scarce, limiting direct comparisons.

Alternative Pathways : Researchers may need to explore the 3,5-difluoro isomer or modify functional groups (e.g., introducing sulfonamides) to achieve similar electronic effects .

Biological Activity

2-(3,4-Difluorobenzoyl)-5-methylpyridine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on its biological activity, highlighting its antimicrobial and anticancer properties, along with its interactions with various biological targets.

Chemical Structure and Properties

The compound features a difluorobenzoyl group attached to a methylpyridine moiety, which may influence its reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess activity against various bacterial strains. Its structural similarity to other known antimicrobial agents supports this potential.

- Anticancer Properties : There is emerging evidence that derivatives of this compound may exhibit anticancer effects. These effects are likely mediated through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways. This interaction could lead to altered cellular processes such as proliferation and apoptosis.

- Protein Binding : Studies suggest that the compound may bind to various proteins, influencing their function and potentially leading to therapeutic effects.

Research Findings

Recent studies have focused on the pharmacological properties of this compound. Notable findings include:

- Cellular Effects : The compound has been shown to modulate gene expression related to cell growth and survival. For instance, it may downregulate oncogenes or upregulate tumor suppressor genes.

- Dosage Effects : Research indicates that the effects of the compound vary with dosage in animal models. Lower doses may enhance metabolic activity, while higher doses could lead to cytotoxicity.

Case Studies

A few case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition at certain concentrations. The results indicated a potential for developing new antimicrobial therapies based on this scaffold.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis compared to controls.

Comparative Data Table

| Property | Observation |

|---|---|

| Antimicrobial Activity | Active against various bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and protein binding |

| Dosage Response | Varies; low doses beneficial, high doses toxic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Difluorobenzoyl)-5-methylpyridine, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions using precursors such as 5-methylpyridine derivatives and 3,4-difluorobenzoyl chloride. A multi-step approach involving catalytic systems (e.g., iridium or nickel complexes) under inert conditions has been reported, with acetonitrile as a solvent and high-temperature reflux (180°C for 6 h). Reaction efficiency can be enhanced by optimizing catalyst loading (e.g., [Ir(2-(2,4-difluorophenyl)-5-methylpyridine)₂(4,4′-di-tert-butyl-2,2′-bipyridine)]PF₆) and using microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of the compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 5-methylpyridine proton resonates at δ ~2.26 ppm, while aromatic protons from the difluorobenzoyl group appear as multiplets in δ 7.4–8.5 ppm .

- HRMS : Use electrospray ionization (ESI) to confirm the molecular ion ([M+H]⁺). Calibration with internal standards ensures accuracy (e.g., theoretical m/z 346.1367 vs. observed 346.1409) .

- Purity : Validate via HPLC with fluorinated chiral columns (e.g., cellulose tri-substituted carbamate phases) to separate enantiomers or byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like p38 MAP kinase?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions between the difluorobenzoyl group and kinase active sites. Prioritize hydrogen bonding with residues like Lys53 or hydrophobic interactions with Phe168.

- MD Simulations : Employ GROMACS to analyze stability over 100-ns trajectories, focusing on conformational changes in aqueous or lipid bilayer environments .

- Validation : Compare computational results with in vitro kinase inhibition assays (IC₅₀ values) from patent data .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed ester derivatives) that may affect activity .

- Batch Comparison : Characterize multiple synthetic batches via XRD to confirm crystallinity differences impacting bioavailability .

Q. How can X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in a 1:1 ethyl acetate/hexane mixture at 4°C.

- Data Collection : Resolve structures at 0.84 Å resolution using synchrotron radiation. Analyze dihedral angles between the pyridine ring and difluorobenzoyl group to assess planarity.

- Hirshfeld Surfaces : Quantify fluorine-mediated interactions (C–F⋯H, ~2.8 Å) contributing to crystal packing .

Data Contradiction & Optimization

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer :

- Byproduct Analysis : Identify impurities (e.g., brominated intermediates or unreacted 5-methylpyridine) via GC-MS.

- Reaction Monitoring : Use in-situ FTIR to track acyl chloride consumption. Optimize stoichiometry (e.g., 1.2 eq. of 3,4-difluorobenzoyl chloride) to minimize residual starting material .

- Scale-Up Adjustments : Address heat transfer limitations in larger batches using flow chemistry systems .

Q. How can chiral separation techniques improve enantiomeric purity for pharmacological studies?

- Methodological Answer :

- Chiral SFC : Employ supercritical fluid chromatography with cellulose tris(3,5-dichlorophenylcarbamate) columns. Optimize mobile phase (CO₂/2-propanol, 90:10) and backpressure (150 bar) for baseline separation .

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with racemic controls.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.